molecular formula C23H26N4O6S B2793646 Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 955735-23-6

Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No. B2793646
CAS RN: 955735-23-6
M. Wt: 486.54
InChI Key: AQWNYSUSWSKAJW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxole, a tetrahydrobenzo[d]thiazole, and a piperazine . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxole could be synthesized from a precursor like benzo[d][1,3]dioxole-4,7-dicarboxylic acid . The tetrahydrobenzo[d]thiazole and piperazine parts of the molecule could be introduced in subsequent steps .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxole group, for example, is a type of aromatic ether, while the tetrahydrobenzo[d]thiazole is a type of heterocyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzo[d][1,3]dioxole group could potentially make it more lipophilic, which could affect its solubility and stability .

Scientific Research Applications

Antidiabetic Agents

Benzodioxol carboxamide derivatives, which include the compound , have been investigated for their antidiabetic potential . In particular, compounds IIa and IIc displayed potent α-amylase inhibition, suggesting their potential as antidiabetic agents .

Anticancer Agents

The compound IId demonstrated significant activity against four cancer cell lines . This suggests that these compounds could be further investigated for their potential as anticancer agents.

In Vivo Blood Glucose Level Reduction

In vivo experiments with compound IIc substantially reduced mice blood glucose levels . This indicates a potential application in the treatment of diabetes.

Safety for Normal Cells

Compounds IIa and IIc exhibited negligible effects on the Hek293t normal cell line , suggesting their safety for normal cells and potential for therapeutic use.

In Vitro α-Amylase Inhibition

Compounds IIa and IIc displayed potent α-amylase inhibition , which is an important factor in the management of postprandial hyperglycemia in diabetic patients.

Anti-Inflammatory and Analgesic Activity

Thiazolidinone ring, which is present in the compound, has been observed to lead to greater anti-inflammatory and analgesic activity . This suggests potential applications in pain management and treatment of inflammatory conditions.

Future Directions

Future research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential use in pharmaceuticals or materials science .

properties

IUPAC Name

ethyl 4-[2-(1,3-benzodioxole-5-carbonylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-2-31-23(30)27-10-8-26(9-11-27)21(29)15-4-3-5-18-19(15)24-22(34-18)25-20(28)14-6-7-16-17(12-14)33-13-32-16/h6-7,12,15H,2-5,8-11,13H2,1H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWNYSUSWSKAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperazine-1-carboxylate

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